![molecular formula C19H16N6O2 B2934393 2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 894065-48-6](/img/structure/B2934393.png)

2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

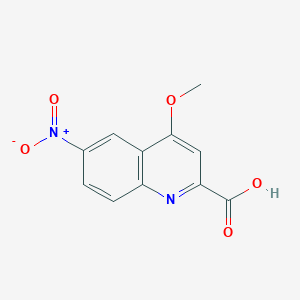

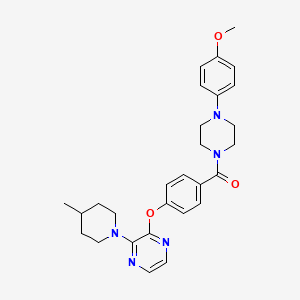

The compound “2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring . This type of compound is often found in pharmaceutical drugs due to its ability to interact with biological receptors with high affinity . They are known for their antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, which is a part of the compound , is well-studied . They are stable compounds and difficult to cleave. They exist in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, 1,2,4-triazoles are known to participate in a variety of reactions. For instance, they can react with α and β bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate .Scientific Research Applications

Antifungal Applications

Triazoles, including the compound , have been widely used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the accumulation of toxic methylated sterol intermediates and cell death .

Anticancer Properties

Research has indicated that certain triazole derivatives exhibit selectivity against cancer cell lines. The presence of the triazole ring can interfere with the proliferation of cancer cells, making it a potential candidate for anticancer drug development .

Antiviral Activity

The triazole nucleus has shown promise in the development of antiviral drugs. Its ability to mimic nucleosides allows it to interfere with viral replication processes, offering a pathway for the treatment of viral infections .

Anti-inflammatory and Analgesic Effects

Triazole compounds have been reported to possess anti-inflammatory and analgesic properties. They can modulate the inflammatory response and reduce pain through various mechanisms, including the inhibition of cyclooxygenase enzymes .

Antihypertensive and Cardiovascular Applications

Some triazole derivatives have been found to act as antihypertensive agents by affecting the renin-angiotensin system or by acting as calcium channel blockers. This makes them valuable in the management of hypertension and related cardiovascular disorders .

Antidiabetic Activity

The structural flexibility of triazole allows for the design of compounds that can interact with diabetic targets. Triazole derivatives have been explored for their potential to act as antidiabetic agents, possibly through the modulation of insulin signaling pathways .

Mechanism of Action

Mode of Action

It is known that compounds with similar structures, such as triazole derivatives, can bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the cdk2/cyclin a2 pathway, which is involved in cell cycle regulation .

Result of Action

Compounds with similar structures have been found to inhibit the growth of various cell lines, indicating potential cytotoxic activities .

Future Directions

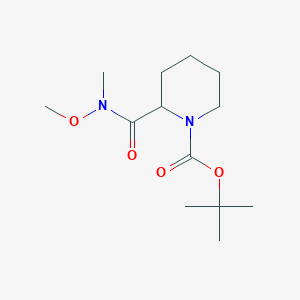

properties

IUPAC Name |

2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2/c1-27-12-18(26)21-15-4-2-13(3-5-15)16-6-7-17-22-23-19(25(17)24-16)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUVRPRZTXNIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate](/img/structure/B2934310.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2934311.png)

![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione](/img/structure/B2934321.png)

![2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2934323.png)

![6-methyl-N-phenethyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2934324.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2934325.png)

![(E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2934326.png)

![N-(sec-butyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2934327.png)